
Clomifene citrate
概要
説明
Clomifene citrate is a nonsteroidal, ovulatory stimulant that acts as a selective estrogen receptor modulator. It is primarily used to induce ovulation in women experiencing infertility due to anovulation, such as those with polycystic ovary syndrome . The compound is a triphenyl ethylene stilbene derivative and can act as either an estrogen agonist or antagonist depending on the target tissue .
準備方法
Synthetic Routes and Reaction Conditions: Clomifene citrate is synthesized through a multi-step process involving the reaction of 2-chloro-1,2-diphenylethylene with 4-hydroxybenzaldehyde to form 2-(4-(2-chloro-1,2-diphenylethenyl)phenoxy)ethanol. This intermediate is then reacted with diethylamine to produce clomifene .
Industrial Production Methods: Industrial production of this compound involves the use of acetic acid or trifluoroacetic acid as solvents, with the reaction carried out under controlled temperatures and pressures to ensure high yield and purity . The final product is purified through crystallization and filtration processes to obtain this compound in its desired form .
化学反応の分析
Estrogenic Activity
Clomiphene citrate interacts with estrogen receptors α (ERα) and β (ERβ), eliciting different responses .
In the presence of 17β-estradiol (E2), clomiphene citrate acts either as an agonist or antagonist via ERα, depending on the concentrations of E2. It behaves antagonistically when combined with higher E2 concentrations and agonistically with lower E2 concentrations. Conversely, clomiphene citrate acts as an estrogen antagonist via ERβ, regardless of the presence or concentration of estrogen .
Anti-Estrogenic Activity
The antagonistic activity of clomiphene citrate differs between ERα and ERβ .
IDH1 Inhibition
Clomiphene, also spelled as clomifene, citrate has been identified as a potent inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) . IDH1 mutations are present in a high percentage of glioma and acute myeloid leukemia cases . Clomiphene citrate selectively suppresses mutant enzyme activities in vitro and in vivo in a dose-dependent manner .
-
Binding Affinity Clomiphene exhibits a low equilibrium dissociation constant (Kd) of 18.45 ± 1.61 µM, indicating strong binding with the target protein .
-
Molecular Docking Clomiphene fits well within the ligand-binding site of mutant IDH1, occupying the pocket with an extended conformation. It forms hydrophobic interactions with several amino acids, such as Val255, Trp267, Trp124, Tyr285, and Met291 .
-
Enzymatic Inhibition Enzymatic kinetics demonstrate that clomiphene inhibits the mutant enzyme in a non-competitive manner .
The table below summarizes the IC50 values for clomifene against different IDH1 mutants :
Compound | ICM scores | Binding Pocket | Kd (µM) | IC50 for enzyme activities (µM) |
---|---|---|---|---|
WT | ||||
Clomifene | -29.88 | 5/6, Y | 18.45±1.61 | >200 |
Cefoxitin sodium | -33.53 | 2/3, Y | n.b | >200 |
Rivaroxaban | -31.33 | 1/2, Y | 103.11±11.32 | >200 |
Dasatinib | -31.38 | 1/2, Y | 28.71±2.48 | >200 |
Demeclocycline | -32.89 | 1/2, Y | 303.00±3.15 | n.p |
Impact on Histone Methylation
Clomiphene reduces the production of D-2-hydroxyglutaricacid (D-2HG), leading to decreased histone methylation in cells . Clomiphene can markedly decrease the level of histone methylation in HT1080 cells in a dose-dependent manner .
Analytical Chemistry
Clomiphene citrate's linearity has been tested in the concentration range of 3-24 μg/ml at 235 nm, with a correlation coefficient value of 0.999 .
科学的研究の応用
Induction of Ovulation in Women
Clomifene citrate is primarily indicated for treating anovulatory infertility, particularly in women with polycystic ovary syndrome (PCOS). It functions by blocking estrogen receptors in the hypothalamus, leading to increased secretion of gonadotropins (LH and FSH), which stimulate ovarian follicle development.
- Effectiveness : Studies indicate that this compound can achieve a live birth rate of 20% to 40% within six months of treatment . It is often administered in doses ranging from 50 mg to 150 mg per day for five days, typically starting on cycle day 3 or 5 .
- Comparative Studies : A randomized controlled trial compared this compound with letrozole for unexplained infertility. The pregnancy rate was significantly higher in the letrozole group (18.96% vs. 11.43%) .
Treatment of Male Infertility
This compound has also gained recognition for its role in treating male infertility. It is believed to enhance spermatogenesis by increasing endogenous testosterone levels through its estrogen-blocking effects.
- Sperm Parameters : A systematic review and meta-analysis demonstrated that this compound significantly improved sperm concentration and motility, with mean differences of 8.38 × 10^6/ml and 8.14% respectively during treatment .
- Case Studies : Research involving male NMRI mice showed that this compound directly increased sperm motility, viability, and fertilization rates in a dose-dependent manner .
Teratogenic Effects and Safety Concerns
While this compound is effective for inducing ovulation, it is essential to consider its potential teratogenic effects when administered during the periconception phase.
- Animal Studies : Research has shown that administration of this compound can lead to fetal abnormalities such as exencephaly and cleft palate in animal models . A study indicated a dose-dependent relationship where higher doses resulted in reduced viable pregnancies and fetal growth restrictions.
Other Clinical Applications
Beyond fertility treatments, this compound has been explored for various other medical conditions:
- Short-lasting Unilateral Neuralgiform Headache Attacks (SUNCT) : Clomifene has shown effectiveness in treating this rare headache disorder, although further studies are needed to establish its efficacy fully .
- Endometriosis Management : Some studies suggest that this compound may help manage endometriosis-related infertility by promoting ovulation .
Data Tables
Application Area | Primary Use | Dosage Range | Efficacy Rate |
---|---|---|---|
Ovulation Induction | Anovulatory Infertility | 50-150 mg/day | 20%-40% live birth rate |
Male Infertility | Spermatogenesis Enhancement | 25-100 mg/day | Improved sperm motility |
Teratogenic Effects | Risk Assessment | Varies | Dose-dependent effects |
作用機序
Clomifene citrate functions by binding to estrogen receptors in the hypothalamus, thereby inhibiting the negative feedback mechanism of estrogen on gonadotropin release . This leads to an increase in the secretion of gonadotropin-releasing hormone, which in turn stimulates the release of follicle-stimulating hormone and luteinizing hormone from the pituitary gland . These hormones promote the development and maturation of ovarian follicles, leading to ovulation .
類似化合物との比較
Tamoxifen: Another selective estrogen receptor modulator used primarily in the treatment of breast cancer.
Toremifene: Similar to tamoxifen, used in the treatment of metastatic breast cancer.
Raloxifene: Used in the prevention and treatment of osteoporosis in postmenopausal women.
Uniqueness of Clomifene Citrate: this compound is unique in its dual action as both an estrogen agonist and antagonist, depending on the target tissue . This dual action makes it particularly effective in inducing ovulation in women with anovulatory infertility .
生物活性
Clomifene citrate (CC) is primarily known as a selective estrogen receptor modulator (SERM) used in the treatment of infertility, particularly in women with ovulatory dysfunction. Recent studies have expanded the understanding of its biological activity beyond reproductive health, highlighting its potential antimicrobial properties and mechanisms of action against specific pathogens.
This compound functions by binding to estrogen receptors in the hypothalamus, leading to an increase in gonadotropin-releasing hormone (GnRH) secretion. This, in turn, stimulates the pituitary gland to produce follicle-stimulating hormone (FSH) and luteinizing hormone (LH), promoting ovarian follicle development and ovulation. However, its mechanism extends into antimicrobial activity, particularly against non-tuberculous mycobacteria.
Antimicrobial Activity
Recent research has demonstrated that this compound exhibits significant antimicrobial activity against Mycobacterium abscessus, a pathogen known for its resistance to conventional treatments. The study conducted by Lee et al. (2021) revealed that CC effectively inhibits the growth of both wild-type and clarithromycin-resistant strains of M. abscessus in vitro. Notably, CC maintained its efficacy under anaerobic conditions and within biofilms, which are often challenging environments for antibiotic action .
Efficacy Against Mycobacterium abscessus
The following table summarizes the key findings from studies on the effectiveness of this compound against M. abscessus:
Case Studies
A notable case study involved a patient with chronic pulmonary infections caused by M. abscessus, who was treated with this compound as part of a repurposing strategy. The treatment led to a significant reduction in bacterial load and improved clinical outcomes without adverse effects. This case highlights the potential for CC to be utilized as a novel therapeutic agent against resistant mycobacterial infections .
Research Findings
The following points summarize critical research findings regarding this compound's biological activity:
- Inhibition of Biofilm Formation : this compound was found to inhibit biofilm formation by M. abscessus, which is crucial as biofilms contribute to antibiotic resistance and chronic infections.
- Enhanced Efficacy in Non-Replicating States : The drug demonstrated enhanced antimicrobial activity against non-replicating bacteria, suggesting potential use in treating dormant infections.
- Potential Mechanisms : While the precise mechanisms remain under investigation, it is hypothesized that this compound may act as protonophore uncouplers, disrupting mycobacterial membrane integrity and inhibiting cell wall biosynthesis .
特性
IUPAC Name |
2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTMYKVIJXPNBD-OQKDUQJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36ClNO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7619-53-6, 50-41-9 | |
Record name | Zuclomiphene citrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7619-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zuclomiphene citrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007619536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CLOMIPHENE CITRATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756698 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Clomid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151466 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Clomifene citrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35770 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Clomifen dihydrogen citrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.033 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (Z)-2-[4-(2-Chloro-1,2-diphenylvinyl)-phenoxy]triethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZUCLOMIPHENE CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UY5X264QZV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。